ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a complex structure integrating multiple functional groups. The molecule features a dihydrothiazole core substituted with a 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl imino group, methyl groups at positions 3 and 4, and an ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-29-20(26)18-15(3)23(4)21(30-18)22-19(25)16-8-10-17(11-9-16)31(27,28)24-12-6-7-14(2)13-24/h8-11,14H,5-7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWSGHVCATXGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiazole ring or the piperidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural complexity distinguishes it from simpler thiazole derivatives. Below is a comparative analysis with three analogs:
Biological Activity
Overview of Thiazole Derivatives
Thiazole compounds are a class of heterocyclic compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Biological Activity
- Antimicrobial Activity : Many thiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. This is often attributed to their ability to interfere with microbial metabolism or disrupt cell wall synthesis.
- Anticancer Properties : Thiazole derivatives have been studied for their potential in cancer therapy. Some compounds have shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
- Anti-inflammatory Effects : Certain thiazole derivatives possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines and enzymes.
- Enzyme Inhibition : Some thiazole compounds act as inhibitors of key enzymes involved in various biochemical pathways, such as kinases and proteases, which can be beneficial in treating diseases like diabetes and cancer.
Case Studies and Research Findings
While specific studies on the compound are not available, several studies on similar thiazole derivatives provide insight into their biological activities:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that thiazole derivatives showed promising anticancer activity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Research on Antimicrobial Properties : A comprehensive review highlighted various thiazole derivatives that demonstrated potent activity against multi-drug resistant bacteria, suggesting their potential as lead compounds for developing new antibiotics.
Data Table: Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Thiazole A | Antimicrobial | Staphylococcus aureus | Journal of Antimicrobial Agents |
| Thiazole B | Anticancer | MCF-7 Breast Cancer Cells | Journal of Medicinal Chemistry |
| Thiazole C | Anti-inflammatory | RAW 264.7 Macrophages | Journal of Inflammation Research |
| Thiazole D | Enzyme Inhibition | Dipeptidyl Peptidase IV | European Journal of Medicinal Chemistry |
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving imine formation between thiazole derivatives and sulfonylated benzoyl groups. Key steps include:
- Condensation : Reacting 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl chloride with a thiazole precursor under anhydrous conditions (e.g., DCM, triethylamine) .
- Cyclization : Using catalysts like p-toluenesulfonic acid to promote thiazole ring closure .
- Characterization : Validate purity via HPLC and structural integrity using IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., imine proton at δ 8.2–8.5 ppm), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
Q. What solvents and catalysts are effective for its synthesis?
- Methodological Answer :
- Solvents : Dichloromethane (DCM) or acetonitrile for imine formation due to their inertness and ability to stabilize intermediates .
- Catalysts : Triethylamine for acid scavenging and p-toluenesulfonic acid for cyclization .
- Reaction Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, molar ratios) for yield improvement, as demonstrated in flow-chemistry protocols for analogous compounds .
Q. How can initial biological activity screening be designed?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known interactions with sulfonamide or thiazole moieties (e.g., carbonic anhydrase, kinases) .
- Assays : Use fluorescence-based enzyme inhibition assays (IC₅₀ determination) or microbial growth inhibition for antimicrobial activity .
- Controls : Include structurally similar analogs (e.g., triazole-thiazole hybrids) to establish baseline activity .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR/IR data with computational predictions (DFT or molecular mechanics) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration of the imine group) .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace imine proton shifts in complex NMR spectra .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify the sulfonyl-piperidine group (e.g., replace 3-methylpiperidine with pyrrolidine) and compare bioactivity .
- Functional Group Analysis : Test truncated versions (e.g., removing the ethyl ester) to identify critical pharmacophores .
- Data-Driven SAR : Use clustering algorithms to correlate substituent electronegativity (Hammett constants) with activity trends .
Q. How can computational modeling predict target interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å) .
- Pharmacophore Mapping : Identify key interaction points (e.g., hydrogen bonds with His64 in carbonic anhydrase) .
Q. How to address conflicting bioactivity data across experimental models?
- Methodological Answer :
- Model Validation : Compare results in cell-free (enzymatic) vs. cell-based assays to rule out membrane permeability issues .
- Metabolite Profiling : Use LC-MS to detect degradation products that may contribute to off-target effects .
- Dose-Response Refinement : Test lower concentrations (nM–µM range) to avoid assay interference from aggregation .
Q. What methods elucidate multi-target interactions?
- Methodological Answer :
- Proteomic Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins from cell lysates .
- Network Pharmacology : Build interaction networks using STRING or KEGG to identify synergistic pathways .
- Selectivity Profiling : Screen against panels of related targets (e.g., kinase families) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
